molecular formula C26H26N4O3S2 B4302425 N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE

N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE

Cat. No.: B4302425
M. Wt: 506.6 g/mol
InChI Key: CYSBVOHUDPXHLE-UHFFFAOYSA-N
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Description

N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is a complex organic compound that features a thiadiazole ring, a sulfonamide group, and a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the benzyl group, and the coupling of the sulfonamide and phenylbutanamide moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the phenyl groups can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce primary or secondary amines.

Scientific Research Applications

N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, sulfonamides, and phenylbutanamides. Examples include:

Uniqueness

N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and sulfonamide group are particularly noteworthy for their potential interactions with biological targets and their role in various chemical reactions.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S2/c1-30(35(32,33)23-15-9-4-10-16-23)19-22(21-13-7-3-8-14-21)18-24(31)27-26-29-28-25(34-26)17-20-11-5-2-6-12-20/h2-16,22H,17-19H2,1H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSBVOHUDPXHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CC(=O)NC1=NN=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE
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N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE
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N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE
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N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE
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N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE
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N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE

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